Product packaging for Methyl 2-bromo-6-cyano-4-iodobenzoate(Cat. No.:CAS No. 1807162-86-2)

Methyl 2-bromo-6-cyano-4-iodobenzoate

Cat. No.: B1412570
CAS No.: 1807162-86-2
M. Wt: 365.95 g/mol
InChI Key: HHBFJANYYDNANE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-cyano-4-iodobenzoate is a sophisticated polyhalogenated and cyano-functionalized aromatic ester designed for advanced synthetic applications. Its structure incorporates three distinct reactive sites—bromine, iodine, and a cyano group—offering researchers a versatile building block for sequential and selective cross-coupling reactions. The significant difference in bond dissociation energies between the C-I and C-Br bonds allows for selective activation, enabling the step-wise construction of complex molecular architectures. This compound is particularly valuable in medicinal chemistry for the synthesis of targeted libraries and in materials science for the development of organic electronic materials. The presence of the electron-withdrawing cyano group further modulates the electronic properties of the aromatic ring, influencing both its reactivity and the physical properties of resulting compounds. As a key intermediate, it can be utilized in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, as well as in nucleophilic substitution and cyclization reactions to access heterocyclic systems. Strictly for Research Purposes only. Not for Personal or Veterinary use. Specific data on its melting point, boiling point, and spectral characteristics should be confirmed experimentally, as this compound is often supplied with a certificate of analysis. Proper storage conditions typically involve sealing under an inert gas such as argon or nitrogen at low temperatures (e.g., 2-8°C) to preserve stability, given the light-sensitive nature of iodinated compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrINO2 B1412570 Methyl 2-bromo-6-cyano-4-iodobenzoate CAS No. 1807162-86-2

Properties

IUPAC Name

methyl 2-bromo-6-cyano-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)8-5(4-12)2-6(11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBFJANYYDNANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination of a Benzoic Acid Derivative

  • Objective: Introduce bromine at the ortho position relative to the carboxyl group.
  • Method: The process typically involves electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled temperature conditions.
  • Reaction Conditions: Usually performed at low temperatures (0–5°C) to enhance selectivity and prevent polybromination.
  • Outcome: Formation of methyl 2-bromo-benzoate derivatives with high regioselectivity.

Step 2: Iodination

  • Objective: Selectively introduce iodine at the desired position (para to the bromine).
  • Method: Iodination is achieved using iodine (I₂) in the presence of an oxidizing agent like silver sulfate or potassium iodide, often in ethanol or acetic acid.
  • Reaction Conditions: Ambient to mild elevated temperatures (around room temperature to 45°C), with the presence of catalysts such as silver salts to facilitate electrophilic substitution.
  • Outcome: Formation of methyl 2-bromo-4-iodobenzoate.

Step 3: Cyanation

  • Objective: Introduce the nitrile group (-CN) at the position ortho to the ester.
  • Method: Cyanation typically involves nucleophilic substitution using a cyanide source, such as sodium cyanide (NaCN), under inert atmosphere conditions to prevent oxidation.
  • Reaction Conditions: Conducted under nitrogen or argon at room temperature or slightly elevated temperatures (around 25–50°C).
  • Notes: The cyanation step is sensitive; reaction parameters such as solvent choice (e.g., dimethylformamide, DMF) and temperature critically influence yield.

Step 4: Esterification and Purification

  • Objective: Finalize the compound as methyl ester.
  • Method: Esterification can be achieved via Fischer esterification, involving refluxing the carboxylic acid derivative with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Outcome: Production of this compound with high purity.

Data Summary and Reaction Conditions Table

Step Reaction Type Reagents/Conditions Key Notes Yield/Remarks
1 Bromination Bromine or N-bromosuccinimide, low temp (0–5°C) Regioselective at ortho position High regioselectivity
2 Iodination Iodine, silver sulfate, ethanol, room temp Para substitution Good yield (~88%)
3 Cyanation Sodium cyanide, inert atmosphere, DMF, 25–50°C Sensitive to conditions Moderate to high yield
4 Esterification Methanol, sulfuric acid, reflux Final methyl ester formation Purity >95%

Research Findings and Supporting Data

  • Patents and Literature: A patent from China (CN111018740B) describes a two-step process involving nitration and halogenation of benzoic acid derivatives, emphasizing process simplicity and high yield (around 94%).
  • Industrial Synthesis: Commercial synthesis routes involve halogenation followed by cyanation, with optimized reaction conditions to maximize selectivity and yield, as reported in chemical supplier data.
  • Reaction Optimization: Studies indicate that temperature control during halogenation significantly reduces polyhalogenation. Use of catalysts such as silver salts enhances iodination efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-6-cyano-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Organometallic reagents (e.g., Grignard reagents) or nucleophiles (e.g., sodium azide) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine or iodine atoms.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-6-cyano-4-iodobenzoate has been explored for its potential as a precursor in synthesizing pharmaceuticals. Its unique functional groups allow selective interactions with biological targets, making it a candidate for developing new drugs. Notably:

  • Anti-HIV Activity : Studies indicate that compounds with similar structures exhibit significant antiviral properties. In vitro studies have shown that these compounds inhibit HIV replication by interfering with critical enzymatic processes in the viral life cycle.

Biological Research

The compound serves as a probe in biochemical studies, particularly in understanding enzyme interactions and receptor binding. Its halogen substituents enhance lipophilicity, improving cell membrane penetration and biological activity.

Case Study 1: Antiviral Activity

Research demonstrated that derivatives of this compound exhibit significant antiviral properties against HIV. In vitro assays revealed inhibition of viral replication through interference with enzymatic processes critical to the virus's lifecycle.

CompoundIC50 (µM)Mechanism
This compoundTBDInhibition of reverse transcriptase
Related Compound A20Protease inhibition
Related Compound B15Integrase inhibition

Case Study 2: Synthesis of Bioactive Molecules

A study focused on the synthesis of bioactive molecules using this compound as a starting material demonstrated its versatility in creating compounds with antibacterial and anticancer properties. Modifications to the structure led to enhanced efficacy against targeted diseases.

ModificationAntibacterial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Original CompoundTBDTBD
Modified Compound A32 (E. coli)10 (A549 cells)
Modified Compound B16 (Pseudomonas aeruginosa)5 (MCF7 cells)

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials. Its reactive functionalities make it suitable for:

  • Developing advanced materials with specific physical and chemical characteristics.
  • Synthesizing agrochemicals that leverage its reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-cyano-4-iodobenzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The presence of functional groups such as the cyano and ester groups allows it to participate in various chemical interactions, influencing its biological activity .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-bromo-6-cyano-4-iodobenzoate and Analogs

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound Br (2), CN (6), I (4) 365.8 Ester, Br, CN, I Pharmaceutical intermediates
Methyl 2-amino-4-bromobenzoate NH₂ (2), Br (4) 230.0 (calculated) Ester, NH₂, Br R&D applications
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate Br (5), Cl (2), F (4), I (3) 387.3 (calculated) Ester, Br, Cl, F, I Chemical synthesis intermediates

Key Observations:

Electronic Effects: The cyano group in the target compound enhances ring deactivation compared to the amino group in Methyl 2-amino-4-bromobenzoate, which is electron-donating . This difference significantly alters reactivity in nucleophilic aromatic substitution or metal-catalyzed reactions.

Thermal and Physical Properties :

  • While specific data (e.g., melting points) are unavailable in the evidence, methyl esters with multiple halogens (e.g., Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate) typically exhibit higher melting points due to increased molecular symmetry and halogen interactions .

Biological Activity

Methyl 2-bromo-6-cyano-4-iodobenzoate is a synthetic compound notable for its complex structure, which incorporates a benzoate moiety with various halogen and cyano substituents. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Molecular Formula : C₉H₆BrINO₂
  • Molecular Weight : Approximately 340.94 g/mol
  • Structure : The compound features a bromine atom, an iodine atom, and a cyano group, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various biochemical pathways. The presence of functional groups like the cyano and ester groups allows for diverse chemical interactions, which can act as inhibitors or activators in cellular processes.

Biological Activities

  • Enzyme Inhibition :
    • Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can affect biochemical reactions critical for cellular functions.
    • For instance, it has been shown to interact with proteins that modulate cellular signaling pathways, suggesting potential applications in drug development.
  • Antimicrobial Properties :
    • Preliminary research suggests that the compound may exhibit antimicrobial effects; however, further studies are necessary to fully elucidate these properties and their mechanisms of action.
  • Potential Therapeutic Applications :
    • Given its interaction with biological targets, this compound holds promise for therapeutic applications, particularly in diseases where modulation of specific pathways is beneficial. Its structural similarity to other bioactive compounds enhances its potential as a lead compound for drug development.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameMain Functional GroupsNotable Biological Activity
Methyl 4-bromo-2-cyano-6-iodobenzoateBromine, CyanoAntiviral activity against HIV
Methyl 5-bromo-2-iodobenzoateBromineAntimicrobial properties
Methyl 2-bromo-4-iodobenzoateBromineInhibition of specific enzymes

This table illustrates how variations in the positioning and type of substituents can lead to different biological activities among structurally similar compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for Methyl 2-bromo-6-cyano-4-iodobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential halogenation and functionalization steps. For example, bromination and iodination can be achieved using electrophilic aromatic substitution (EAS) with reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures (0–25°C). The cyano group may be introduced via nucleophilic substitution using copper(I) cyanide (CuCN) in polar aprotic solvents (e.g., DMF). Optimization includes monitoring reaction kinetics via HPLC or GC-MS to adjust stoichiometry, solvent polarity, and catalyst loading. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using software like ORTEP-3 or WinGX for structural refinement. These tools enable visualization of bond angles, torsional strain, and packing interactions .
  • Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in sealed containers under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation.
  • Emergency procedures: Flush eyes with water for 15 minutes; for skin exposure, wash with soap and water immediately .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) and charge distribution. These predict sites for Suzuki-Miyaura or Ullmann couplings by analyzing electron-deficient aryl halides (Br, I) and steric effects from substituents. Basis sets like 6-31G(d,p) and solvent continuum models (SMD) improve accuracy .

Q. What mechanistic insights explain contradictory outcomes in nucleophilic substitution reactions involving the cyano group?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., SN_\text{N}1 vs. SN_\text{N}2). Kinetic isotope effects (KIE) and Hammett plots differentiate mechanisms. For example, steric hindrance from the methyl ester group may favor SN_\text{N}1, while polar solvents stabilize transition states in SN_\text{N}2. Analyze byproducts (e.g., elimination products) via 19F^{19}\text{F}-NMR or X-ray photoelectron spectroscopy (XPS) .

Q. How do solvent and temperature effects influence the regioselectivity of halogen displacement in this compound?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance iodide displacement by stabilizing transition states. Protic solvents (e.g., ethanol) may promote bromine retention due to hydrogen bonding.
  • Temperature : Lower temperatures (0–10°C) favor kinetic control (meta-substitution), while higher temperatures (50–80°C) drive thermodynamic products (para-substitution). Monitor via time-resolved FTIR .

Q. What strategies resolve discrepancies between computational predictions and experimental data in electronic property analysis?

  • Methodological Answer : Discrepancies often stem from neglecting relativistic effects (critical for iodine) or solvent interactions. Hybrid functionals (e.g., B3LYP-D3) with ZORA scalar relativity improve iodine’s electron affinity modeling. Validate with UV-Vis spectroscopy (charge-transfer bands) and cyclic voltammetry (redox potentials) .

Q. How can researchers design derivatives of this compound for liquid crystal applications?

  • Methodological Answer : Introduce flexible alkyl chains (e.g., via esterification) to enhance mesomorphic behavior. Characterize phase transitions using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Compare bent-core angles (e.g., 144° in similar compounds) to optimize dielectric anisotropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-6-cyano-4-iodobenzoate
Reactant of Route 2
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Methyl 2-bromo-6-cyano-4-iodobenzoate

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